CK2 inhibitor D11

Kinase selectivity profiling CK2 inhibitor off-targets Chemical probe validation

CK2 inhibitor D11 (1,3-Dichloro-6-[(E)-((4-methoxyphenyl)imino)methyl]dibenzo(b,d)furan-2,7-diol, CAS 84989-99-1) is a cell-permeable, ATP-competitive small-molecule inhibitor of protein kinase CK2 (casein kinase 2), identified from the NIH/NCI Diversity Set III library via in vitro screening of 1600 compounds. It belongs to the dibenzofuranone structural class and exhibits tight-binding inhibition characteristics with nanomolar potency against both CK2α and CK2α′ catalytic subunits.

Molecular Formula C20H13Cl2NO4
Molecular Weight 402.2 g/mol
CAS No. 84989-99-1
Cat. No. B1663367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2 inhibitor D11
CAS84989-99-1
SynonymsD11;  CK2 inhibitor D11;  1,3-Dichloro-6-[(E)-((4-methoxyphenyl)imino)methyl] dibenzo(b,d)furan-2,7-diol
Molecular FormulaC20H13Cl2NO4
Molecular Weight402.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O
InChIInChI=1S/C20H13Cl2NO4/c1-26-11-4-2-10(3-5-11)23-9-13-15(24)7-6-12-17-16(27-20(12)13)8-14(21)19(25)18(17)22/h2-9,24-25H,1H3
InChIKeyFACZKZGINIUSLP-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CK2 Inhibitor D11 (CAS 84989-99-1): Baseline Characteristics and Pharmacological Identity


CK2 inhibitor D11 (1,3-Dichloro-6-[(E)-((4-methoxyphenyl)imino)methyl]dibenzo(b,d)furan-2,7-diol, CAS 84989-99-1) is a cell-permeable, ATP-competitive small-molecule inhibitor of protein kinase CK2 (casein kinase 2), identified from the NIH/NCI Diversity Set III library via in vitro screening of 1600 compounds [1]. It belongs to the dibenzofuranone structural class and exhibits tight-binding inhibition characteristics with nanomolar potency against both CK2α and CK2α′ catalytic subunits [2]. D11 is widely used as a chemical probe for CK2-dependent signaling, particularly in cancer models characterized by aberrant EGFR/PI3K/Akt and NF-κB pathways [3].

Why Generic CK2 Inhibitor Substitution Fails: The Case for CK2 Inhibitor D11 (CAS 84989-99-1)


CK2 inhibitors cannot be freely interchanged due to profound differences in kinase selectivity breadth, binding modality, and cellular target engagement [1]. The same in-class compound may exhibit IC50 values spanning two orders of magnitude across CK2 isoforms, while off-target kinase inhibition profiles diverge dramatically depending on chemical scaffold and binding orientation [2]. D11 exemplifies this principle: its dibenzofuranone core engages the CK2 ATP-pocket via a distinctive π-halogen bond with gatekeeper Phe113, producing a tight-binding, mixed-type inhibition mode absent in most ATP-competitive CK2 inhibitors such as CX-4945 or TBB [3]. Substituting D11 with a structurally unrelated CK2 inhibitor risks altered pathway modulation, confounding experimental interpretation and procurement decisions in drug discovery programs targeting CK2-dependent malignancies.

CK2 Inhibitor D11 (CAS 84989-99-1): Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Kinase Selectivity Breadth: D11 Hits Only 3 Off-Targets Across 354 Eukaryotic Kinases vs. CX-4945's 7 Off-Targets Across 238 Kinases

D11 was profiled against a panel of 354 eukaryotic protein kinases at a stringent <2% remaining kinase activity threshold. Only three kinases—DYRK1B, IRAK1, and PIM3—were inhibited to an extent comparable to the CK2 holoenzyme and its catalytic subunits α and α′, with IC50 values of 18–49 nM for these off-targets versus 1–2 nM for CK2α/α′ [1]. In contrast, CX-4945 (silmitasertib), the most clinically advanced CK2 inhibitor, inhibits 7 out of 238 kinases by >90% at 0.5 μM (a 500-fold selectivity window over CK2) including FLT3, PIM1, CDK1, and DAPK3 [2]. Quinalizarin, previously considered the most selective CK2 inhibitor, was profiled against only 75 kinases with a promiscuity score of 11.1 [3]. TBB inhibits CK2 with IC50 0.9–1.6 μM and shows significant off-target activity against PIM3 (IC50 0.86 μM) and DYRK2 (IC50 0.99 μM) when profiled against just 33 kinases [4].

Kinase selectivity profiling CK2 inhibitor off-targets Chemical probe validation

Potency Advantage Over Closest Structural Analogs: D11 (5 nM IC50) vs. Parent Compound 4b (29 nM IC50) in a Direct Head-to-Head Study

In a direct comparative study of dibenzofuranone-based CK2 inhibitors, D11 (designated compound 5 in the study) exhibited an IC50 of 5 nM and an apparent Ki of 0.4 nM against CK2 holoenzyme [1]. The parent compound 4b (6,7-dichloro-1,4-dihydro-8-hydroxy-4-[(4-methylphenylamino)methylen]dibenzo[b,d]furan-3(2H)-one) showed an IC50 of 29 nM and a Ki of 15 nM under identical assay conditions [1]. A closely related derivative 4a (7,9-dichloro-1,2-dihydro-8-hydroxy-4-[(4-methoxyphenylamino)methylene]dibenzo[b,d]furan-3(2H)-one) exhibited an IC50 of 7 nM with the same apparent Ki of 0.4 nM [1]. The repositioning of the second chloro substituent from C6 (4b) to C9 (D11/compound 5) and the introduction of a rigid (E)-iminomethyl linker between the dibenzofuran scaffold and the methoxyphenyl moiety together account for the 5.8-fold potency gain over 4b, mediated by a π-halogen bond with gatekeeper Phe113 and an inverted binding mode [1].

Dibenzofuranone CK2 inhibitors Structure–activity relationship Tight-binding kinetics

Mixed-Type Inhibition Mechanism: D11's Non-Classical ATP-Competitive Mode (KI 7.7 nM, KI′ 42 nM) vs. CX-4945's Strictly ATP-Competitive Binding

Detailed kinetic characterization revealed that D11 suppresses CK2 kinase activity through a mixed-type inhibition mechanism, with KI = 7.7 nM and KI′ = 42 nM [1]. A mixed-type inhibitor binds to both the free enzyme (E) and the enzyme–substrate complex (ES) with different affinities, indicating that D11 interacts with the CK2 ATP-binding pocket while also affecting substrate binding and/or catalysis through allosteric modulation [1]. In contrast, CX-4945 (silmitasertib) is a classical ATP-competitive inhibitor that binds exclusively to the free enzyme ATP-pocket with a Ki of 0.38 nM, and its co-crystal structure confirms occupancy of the ATP-binding cleft without allosteric contacts [2]. Quinalizarin is also described as ATP-competitive (IC50 110 nM, Ki ~50 nM) with crystallographic evidence for ATP-site occupancy [3]. The mixed-type profile of D11 may confer differential sensitivity to intracellular ATP competition—preserving partial inhibitory activity even at elevated ATP concentrations that would displace purely ATP-competitive ligands [1].

CK2 inhibition mechanism Mixed-type inhibition ATP-competitive vs. allosteric

Cellular Target Engagement: D11 Inhibits CK2 Biomarker CDC37 Phosphorylation at S13 in MIA PaCa-2 Cells, Validating Intracellular Target Modulation

Cellular efficacy of D11 was validated in MIA PaCa-2 human pancreatic carcinoma cells, where treatment with D11 led to near-complete inhibition of CK2-dependent CDC37 phosphorylation at serine 13 (S13), a well-established CK2-specific biomarker [1]. This inhibition was observed under both normoxic and hypoxic conditions, confirming robust intracellular target engagement independent of oxygen tension [1]. In H1299 human non-small cell lung carcinoma (NSCLC) cells, increasing concentrations of D11 dose-dependently inhibited PTEN phosphorylation at S380/T382/383—another CK2 substrate site critical for PTEN inactivation in cancer [1]. In contrast, CX-4945's cellular activity is most commonly assessed via Akt S129 phosphorylation inhibition, reflecting a different downstream CK2 substrate [2]. Quinalizarin was shown to induce apoptosis in cancer cells but cellular CK2 biomarker data (CDC37, PTEN) at the phospho-site level are not reported at comparable resolution [3].

CK2 cellular biomarker CDC37 phosphorylation Cellular target engagement assay

Chemotherapy-Resistant Cancer Cell Killing: D11 Induces Caspase-Mediated Apoptosis in M059K Glioblastoma and MIA PaCa-2 Pancreatic Cancer Models

D11 demonstrates cytotoxic activity against cancer cell lines known to be resistant to conventional chemotherapeutic agents. In M059K human glioblastoma cells, the IC50 for cell viability was 40 μM after 48 h of incubation [1]. In MIA PaCa-2 human pancreatic adenocarcinoma cells, IC50 was 60 μM after 72 h [1]. In U-87 MG glioblastoma cells, 25 μM D11 for 24 h resulted in a 50% decrease in viable cells [1]. Mechanistically, D11 induced caspase-mediated apoptotic cell death evidenced by PARP cleavage, down-regulated EGFR protein expression, and inhibited NF-κB transcriptional activity [1]. Additionally, D11 impaired cell migration and reduced expression of the ion co-transporter NKCC1 [1]. CX-4945 exhibits antiproliferative activity across a broad panel of cancer cell lines with IC50 values correlating with CK2α expression levels, but direct comparative data in the same M059K or MIA PaCa-2 models under identical conditions are not reported [2].

Chemotherapy resistance Apoptosis induction Glioblastoma and pancreatic cancer

CK2 Inhibitor D11 (CAS 84989-99-1): High-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Confidence Chemical Probe for CK2-Dependent Pathway Deconvolution Requiring Minimal Off-Target Confounding

When experimental design demands a CK2 inhibitor with the broadest and most stringent selectivity profile available, D11 is indicated. With only 3 off-target kinases (DYRK1B, IRAK1, PIM3) identified across 354 eukaryotic kinases at the <2% residual activity threshold, D11 provides a chemical probe selectivity profile superior to CX-4945 (7 off-targets across 238 kinases) and quinalizarin (profiled on only 75 kinases) [1]. This is critical for phosphoproteomic or transcriptomic studies where kinase inhibitor promiscuity can generate false-positive pathway assignments. Researchers should pre-define DYRK1B, IRAK1, and PIM3 as known confounding kinases and employ orthogonal controls (e.g., siRNA knockdown or structurally distinct inhibitors) to discriminate CK2-dependent from off-target effects [1].

Structure–Activity Relationship (SAR) Studies on Dibenzofuranone CK2 Inhibitor Scaffolds Using D11 as the Benchmark Potency Reference

For medicinal chemistry programs optimizing dibenzofuranone-based CK2 inhibitors, D11 serves as the benchmark compound defining the potency ceiling within this chemical series. The quantitative head-to-head data establish D11 (IC50 5 nM, Ki 0.4 nM) as 5.8-fold more potent than the parent compound 4b (IC50 29 nM, Ki 15 nM) and 1.4-fold more potent than analog 4a (IC50 7 nM, Ki 0.4 nM) [2]. The structural determinants—chloro substitution at C1/C3 (rather than C6/C7) and the rigid (E)-iminomethyl linker forming a planar four-ring system—can be rationally varied against this benchmark. Procurement of D11 as a reference standard ensures batch-to-batch consistency for IC50 normalization across SAR campaigns [2].

Preclinical Pharmacodynamic Studies in Pancreatic Adenocarcinoma and Glioblastoma Models with Dual-Biomarker Readout

D11 is uniquely positioned for preclinical efficacy studies in MIA PaCa-2 pancreatic adenocarcinoma and M059K/U-87 MG glioblastoma models where it induces caspase-mediated apoptosis at micromolar concentrations (IC50 40–60 μM) and engages two well-characterized CK2 biomarkers: CDC37 phosphorylation at S13 and PTEN phosphorylation at S380/T382/383 [3]. The availability of validated phospho-specific antibodies for both biomarkers enables quantitative pharmacodynamic assessment in tumor tissue. The additional mechanistic evidence for EGFR down-regulation, NF-κB inhibition, and NKCC1 suppression supports D11's application in chemotherapy-resistance reversal studies, particularly in models with aberrant EGFR/PI3K/NF-κB signaling [3].

Hypoxia-Signaling Research Leveraging D11's HIF-1α Destabilization and Mixed-Type CK2 Inhibition

D11 is the CK2 inhibitor of choice for investigating CK2–HIF-1α crosstalk under hypoxia, based on its demonstrated ability to destabilize HIF-1α in glioblastoma cells and suppress hypoxia-response genes including ANGPTL4, CA9, IGFBP3, MMP9, SLC2A1, and VEGFA [4]. The mixed-type inhibition mechanism (KI 7.7 nM, KI′ 42 nM) may confer a practical advantage under the high intracellular ATP concentrations prevalent in hypoxic tumor microenvironments, as D11 retains binding to the CK2–substrate complex in addition to free enzyme [4]. This application scenario is particularly relevant for radiobiology and tumor microenvironment research targeting hypoxia-driven therapy resistance [4].

Quote Request

Request a Quote for CK2 inhibitor D11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.